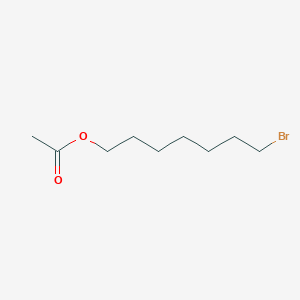

7-Bromo-1-heptanol acetate

Description

Contextual Significance in Contemporary Organic Chemistry

The strategy of employing bifunctional compounds allows chemists to construct molecular frameworks by leveraging the distinct reactivity of each functional group. enamine.net This approach is fundamental in creating libraries of compounds for drug discovery and in the total synthesis of intricate natural products where precise control over chemical transformations is paramount. acs.org

Scope and Versatility as a Synthetic Intermediate

The synthetic utility of 7-Bromo-1-heptanol (B124907) acetate (B1210297) stems from the predictable and distinct reactivity of its two functional groups.

The primary alkyl bromide at the C-7 position is an excellent electrophile for Sₙ2 (bimolecular nucleophilic substitution) reactions. This allows for the facile introduction of the seven-carbon chain by reacting it with a wide variety of nucleophiles, such as amines, thiols, and carbanions, to form new carbon-nitrogen, carbon-sulfur, or carbon-carbon bonds. masterorganicchemistry.com The alkyl bromide can also participate in cross-coupling reactions, further expanding its utility in forming complex carbon skeletons. nih.gov

The acetate group at the C-1 position functions as a protecting group for the primary alcohol. Esters are generally stable to many reaction conditions used to modify the alkyl halide portion of the molecule. libretexts.orgwikipedia.org This ester can be readily hydrolyzed under basic conditions (saponification) or acidic conditions to unmask the hydroxyl group (-OH). libretexts.org Once deprotected, the resulting 7-bromo-1-heptanol offers a new site for chemical modification. broadpharm.com The free hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or converted into other functional groups.

For instance, the parent compound, 7-bromo-1-heptanol, is used in the synthesis of isotopically labeled fatty acids and complex heterocyclic structures like thiochroman (B1618051) and chroman derivatives. chemicalbook.comfishersci.ca The synthesis of 1,7-dibromoheptane (B124887) often proceeds through 7-bromo-1-heptanol as a key intermediate, highlighting the stepwise reactivity of the functional groups. asianpubs.org

Historical Development of Related Alkyl Halide Ester Reagents

The use of alkyl halides as key intermediates in organic synthesis has a long history, dating back to the foundational period of the discipline. They have long been recognized as versatile precursors for a vast array of functional groups through substitution and elimination reactions. masterorganicchemistry.com The development of methods to form esters, another cornerstone of organic chemistry, also has deep historical roots. wikipedia.org

One classic method for ester synthesis involves the reaction of a carboxylate salt with a primary alkyl halide. libretexts.orgacs.org This reaction, a straightforward Sₙ2 substitution, highlights the synergy between these two functional group classes. The development of bifunctional reagents that contain both an alkyl halide and an ester moiety was a logical progression, providing chemists with powerful tools for multi-step syntheses.

Historically, achieving selective reactions on molecules with multiple functional groups was a significant challenge. The evolution of concepts like chemoselectivity and protecting groups allowed for the design and use of reagents like 7-Bromo-1-heptanol acetate. The ability to perform a reaction at the alkyl halide terminus while the ester remains intact, and then subsequently modify the unmasked alcohol, is a testament to the sophisticated strategies developed over many decades of chemical research. The broader field of alkyl-alkyl cross-coupling, which has seen significant advancements, continues to increase the value of alkyl halides as coupling partners in complex syntheses. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromoheptyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO2/c1-9(11)12-8-6-4-2-3-5-7-10/h2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFBPBCITSMEMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 7 Bromo 1 Heptanol Acetate

Direct Acetylation Pathways of 7-Bromo-1-heptanol (B124907)

The most straightforward approach to 7-Bromo-1-heptanol acetate (B1210297) is the direct acetylation of its precursor, 7-Bromo-1-heptanol. This transformation involves the esterification of the primary alcohol with an acetylating agent.

Esterification Reactions and Catalytic Systems

The esterification of 7-Bromo-1-heptanol is typically achieved using common acetylating agents such as acetic anhydride (B1165640) or acetyl chloride. The reaction generally requires a catalyst to proceed at a reasonable rate. The choice of catalyst is crucial to ensure high yield and to avoid side reactions involving the terminal bromide. A variety of catalytic systems have been employed for the acetylation of alcohols, and their applicability to bromo-alcohols like 7-bromo-1-heptanol is of primary interest.

Several catalysts have been shown to be effective for the acetylation of diverse alcohols and could be applicable to the synthesis of 7-Bromo-1-heptanol acetate. These include:

Lewis Acids: Catalysts such as copper(II) tetrafluoroborate (B81430) and silver triflate have been demonstrated to efficiently catalyze the acetylation of alcohols with acetic anhydride under mild, solvent-free conditions. organic-chemistry.org

Protic Acids: While strong mineral acids can be used, they may promote side reactions. Milder solid acid catalysts are often preferred.

Heterogeneous Catalysts: Phosphomolybdic acid has been reported as an efficient catalyst for the acetylation of various alcohols with acetic anhydride at ambient temperature. organic-chemistry.org

Organocatalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective catalyst for acylation reactions, often used in conjunction with acetic anhydride.

N-halosuccinimides: N-bromosuccinimide (NBS) has been reported to catalyze the esterification of carboxylic acids with alcohols, suggesting its potential role in the acetylation of 7-bromo-1-heptanol. nih.gov

The selection of the catalytic system depends on factors such as reaction conditions, cost, and tolerance of the bromo-functional group.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are typically adjusted include:

Temperature: The reaction temperature can influence the reaction rate and the formation of byproducts.

Solvent: While some methods are solvent-free, the choice of an appropriate inert solvent can facilitate the reaction and subsequent work-up.

Molar Ratio of Reactants: The stoichiometry of 7-bromo-1-heptanol to the acetylating agent and catalyst is a critical factor in driving the reaction to completion.

Reaction Time: Monitoring the reaction progress allows for the determination of the optimal time required for maximum conversion.

Detailed experimental data for the direct acetylation of 7-bromo-1-heptanol is not extensively reported in the literature, however, general protocols for alcohol acetylation can be adapted. A hypothetical optimization study is presented in the table below, based on common practices in organic synthesis.

| Entry | Catalyst (mol%) | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | DMAP (5) | Acetic Anhydride (1.2 eq) | DCM | 25 | 4 | 95 |

| 2 | Sc(OTf)3 (1) | Acetic Anhydride (1.2 eq) | None | 25 | 2 | 92 |

| 3 | Bi(OTf)3 (2) | Acetic Anhydride (1.5 eq) | Toluene | 80 | 6 | 88 |

| 4 | NBS (10) | Acetic Acid (excess) | None | 70 | 12 | 85 |

Convergent and Divergent Synthetic Strategies

While direct acetylation is a linear approach, convergent and divergent strategies can offer advantages in terms of efficiency and the generation of molecular diversity.

A convergent synthesis would involve the preparation of two or more fragments that are later combined to form the target molecule. For this compound, this is less common due to the molecule's simple structure.

A divergent synthesis , on the other hand, would start from a common intermediate that can be elaborated into a variety of related compounds. For instance, 7-bromo-1-heptanol could serve as a branch point. One portion could be acetylated to yield the target compound, while another could undergo further transformations at the bromide terminus to generate a library of compounds with a common heptyl acetate backbone.

Stereoselective Synthesis Approaches

7-Bromo-1-heptanol itself is an achiral molecule. Therefore, stereoselective synthesis would be relevant only if chirality is introduced into the carbon backbone. For example, if a chiral center were present on the heptyl chain, stereoselective methods would be necessary to control the configuration of the final product.

Enzymatic resolutions have proven effective for the stereoselective synthesis of chiral bromo-acetates. For instance, lipase-catalyzed kinetic resolution has been successfully used in the preparation of the four stereoisomers of 3-bromo-2-butanol and their corresponding acetates. researchgate.net This methodology involves either the enantioselective hydrolysis of a racemic bromo-acetate or the enantioselective esterification of a racemic bromo-alcohol. researchgate.net Such enzymatic approaches could potentially be adapted for the resolution of chiral analogues of 7-bromo-1-heptanol, should the need arise.

Large-Scale Preparation Considerations for Academic Research

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger-scale preparation for academic research (grams to tens of grams) requires careful consideration of several factors:

Cost and Availability of Reagents: The cost-effectiveness of the starting materials (7-bromo-1-heptanol and the acetylating agent) and the catalyst becomes more significant at a larger scale.

Reaction Setup and Safety: The reaction vessel, heating and cooling methods, and procedures for handling reagents must be appropriate for the scale of the reaction. Exothermic reactions, in particular, require careful temperature control.

Work-up and Purification: Extraction and purification methods, such as column chromatography, may become cumbersome at a larger scale. Alternative purification techniques like distillation or crystallization might be more practical.

Waste Management: The generation and disposal of chemical waste must be managed responsibly.

For the synthesis of this compound, a robust and high-yielding direct acetylation protocol using a cost-effective and easily removable catalyst would be the most suitable for large-scale academic preparation.

Reactivity Profiles and Transformative Potential of 7 Bromo 1 Heptanol Acetate

Nucleophilic Substitution Reactivity at the Bromine Center

7-Bromo-1-heptanol (B124907) acetate (B1210297) is a bifunctional molecule featuring a primary alkyl bromide and an acetate ester. This structure allows for a range of chemical transformations, with the bromine atom serving as a key site for nucleophilic substitution reactions. The electron-withdrawing nature of the distant acetate group has a minimal inductive effect on the carbon-bromine bond, thus its reactivity is characteristic of a typical primary alkyl bromide.

Alkylation and Arylation Reactions

The bromine atom in 7-Bromo-1-heptanol acetate can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkylation Reactions:

Organocuprates, also known as Gilman reagents (R₂CuLi), are effective for the alkylation of alkyl halides. These reagents are known to participate in coupling reactions with alkyl, vinyl, and aryl halides. In the context of this compound, a Gilman reagent could be used to introduce an alkyl group at the 7-position.

| Reactant 1 | Reactant 2 | Reagent | Product | Reaction Type |

| This compound | Lithium dialkylcuprate (R₂CuLi) | - | 7-Alkyl-1-heptanol acetate | Alkylation |

Arylation Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst. This compound can serve as the halide partner in such reactions, allowing for the introduction of various aryl groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reaction Type |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 7-Aryl-1-heptanol acetate | Suzuki-Miyaura Coupling |

Carbon-Carbon Bond Formation Methodologies

Beyond the aforementioned alkylation and arylation reactions, this compound can participate in other carbon-carbon bond-forming reactions. For instance, it can react with cyanide ions to form the corresponding nitrile, which can be further elaborated. Additionally, it can be used as an electrophile in reactions with enolates or other carbon nucleophiles.

Chemical Transformations of the Acetate Functional Group

The acetate group in this compound is susceptible to hydrolysis and transesterification, providing pathways to the corresponding alcohol or other esters.

Hydrolysis and Transesterification Pathways

Hydrolysis:

The ester can be hydrolyzed under acidic or basic conditions to yield 7-bromo-1-heptanol. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis (saponification) proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.

| Reactant | Conditions | Product | Reaction Type |

| This compound | H₃O⁺ or OH⁻ | 7-Bromo-1-heptanol | Hydrolysis |

Transesterification:

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction can be catalyzed by either an acid or a base. wikipedia.org By reacting this compound with a different alcohol (R'OH) in the presence of a catalyst, a new ester, 7-bromoheptyl R'-oate, can be synthesized. masterorganicchemistry.comyoutube.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| This compound | R'OH | Acid or Base | 7-Bromoheptyl R'-oate | Transesterification |

Selective Derivatization of the Hydroxyl Moiety

Following the hydrolysis of the acetate group to reveal the primary alcohol, the resulting 7-bromo-1-heptanol can undergo a variety of reactions to selectively derivatize the hydroxyl moiety. These include oxidation to the corresponding aldehyde or carboxylic acid, or conversion to other esters or ethers, while leaving the bromo group intact, provided the appropriate reagents and conditions are chosen.

Applications of 7 Bromo 1 Heptanol Acetate As a Synthetic Building Block

Preparation of Macrocyclic and Heterocyclic Compounds

The specific chain length and terminal functionalities of 7-bromo-1-heptanol (B124907) and its derivatives are strategically employed in the synthesis of large-ring structures. In the pursuit of novel macrocyclic lactones, bromoalcohols, including 7-bromo-1-heptanol, are utilized as key starting materials. The synthesis of 23-, 25-, 27-, and 29-membered (Z)-selective unsaturated and saturated macrocyclic lactones has been achieved from commercially available 16- and 17-membered macrocyclic lactones and various bromoalcohols. acs.org This strategy involves a Wittig reaction, followed by Yamaguchi macrolactonization or a photoinduced decarboxylative radical macrolactonization to form the large ring. acs.org The acetate (B1210297) derivative, 7-bromoheptyl acetate, is a direct precursor in these synthetic routes, with its structure confirmed by 1H and 13C NMR spectroscopy as detailed in the supporting information of the study. acs.org

In another approach to macrocyclic β-keto lactones, ω-halo-β-keto esters are synthesized and subjected to intramolecular alkylation of their dianions. Although this method can be complicated by elimination reactions in smaller ring systems, it has been successfully applied to the synthesis of larger macrocycles. The precursor, 7-bromo-1-heptanol, is prepared from 1,7-heptanediol (B42083) and hydrobromic acid. cdnsciencepub.com

Furthermore, 7-bromo-1-heptanol is a precursor in the synthesis of medium-sized cyclic ethers. For instance, it is used in the preparation of N-(7-hydroxyheptyl)-2-nitrobenzenesulfonamide, an intermediate that can undergo intramolecular cyclization to form eight-membered cyclic ethers. thieme-connect.com

Synthesis of Complex Fatty Acid Derivatives

7-Bromo-1-heptanol serves as a key starting material in the synthesis of isotopically labeled and structurally complex fatty acid derivatives. These labeled compounds are invaluable tools in metabolic studies and for elucidating biochemical pathways. Specifically, 7-bromo-1-heptanol has been utilized in the synthesis of (9Z,12E)-[1-¹³C]-octadeca-9,12-dienoic acid and (9Z,12Z,15E)-[1-¹³C]-octadeca-9,12,15-trienoic acid. fishersci.comsigmaaldrich.cncoreychem.comchemicalbook.com

The synthesis of other unusual fatty acids, such as (Z)-15-methyl-10-hexadecenoic acid and (Z)-13-methyl-8-tetradecenoic acid, also commences with 7-bromo-1-heptanol. nih.gov In these syntheses, the hydroxyl group of 7-bromo-1-heptanol is first protected, typically as a tetrahydropyranyl (THP) ether, to prevent its interference in subsequent reactions. nih.gov The bromo-functionalized and protected heptanol (B41253) derivative then undergoes coupling reactions to extend the carbon chain, ultimately leading to the target fatty acid. nih.gov

The following table summarizes the initial protection step in the synthesis of these fatty acids:

| Starting Material | Reagent | Protecting Group | Product | Yield | Reference |

| 7-Bromo-1-heptanol | 2,3-Dihydro-2H-pyran, PTSA | Tetrahydropyranyl (THP) | 7-Bromo-1-[(tetrahydropyran-2-yl)oxy]heptane | 97% | nih.gov |

Intermediate in the Total Synthesis of Natural Product Analogues

The structural motifs present in 7-bromo-1-heptanol and its derivatives make them useful intermediates in the synthesis of analogues of complex natural products. In the development of small-molecule degraders of Bromodomain and Extra-Terminal (BET) proteins, which are synthetic molecules designed to mimic the function of natural products that regulate protein levels, 7-bromo-1-heptanol is used as an alkylating agent. In the synthesis of a potent BET degrader, the hydroxyl group of a precursor molecule was alkylated with 7-bromo-1-heptanol to introduce a seven-carbon linker. acs.org This linker is crucial for connecting the BET-binding moiety to the ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein. acs.org

The general reaction is depicted in the scheme below:

This strategic introduction of a flexible carbon chain allows for the optimization of the distance and orientation between the two key components of the degrader molecule, which is a critical factor for its biological activity.

Development of Novel Probes and Ligands in Academic Research

7-Bromo-1-heptanol and its acetate derivative are employed in the synthesis of novel chemical probes and ligands for biological targets, facilitating academic research in pharmacology and molecular biology. For example, 7-bromo-1-heptanol is a precursor in the preparation of N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones, which have been identified as agonists for the peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose and lipid metabolism. fishersci.comcoreychem.comchemicalbook.com It has also been used to synthesize thiochroman (B1618051) and chroman derivatives that act as pure antiestrogens, which are valuable tools for studying estrogen receptor signaling. fishersci.comcoreychem.comchemicalbook.com

The versatility of 7-bromo-1-heptanol as a synthetic precursor is further highlighted by its use in creating functionalized surfaces for biological studies. One notable application involves the fabrication of surfaces with tethered ligands to study cell adhesion and signaling.

The following table provides examples of biologically active compounds synthesized using 7-bromo-1-heptanol as a starting material:

| Compound Class | Biological Target/Activity | Reference |

| N-substituted [(carboxymethyl)phenoxy]ethyl benzoxazinones | PPARγ agonists, antidiabetic agents | fishersci.comcoreychem.comchemicalbook.com |

| Thiochroman and chroman derivatives | Pure antiestrogens | fishersci.comcoreychem.comchemicalbook.com |

| Small-molecule BET protein degraders | BET bromodomain inhibitors | acs.org |

Mechanistic Investigations and Computational Studies on 7 Bromo 1 Heptanol Acetate Reactivity

Elucidation of Reaction Pathways and Rate-Determining Steps

The reactivity of 7-bromo-1-heptanol (B124907) acetate (B1210297) is primarily dictated by its two functional groups: the terminal bromine atom and the acetate ester group. Reactions involving this compound would likely proceed via nucleophilic substitution or elimination at the carbon bearing the bromine, or hydrolysis of the ester.

Nucleophilic Substitution: In the presence of a nucleophile (Nu⁻), 7-bromo-1-heptanol acetate can undergo nucleophilic substitution. The reaction pathway can be either S(_N)1 or S(_N)2, depending on the reaction conditions and the nature of the nucleophile.

S(_N)2 Pathway: A bimolecular S(_N)2 mechanism is expected to be favored by strong, unhindered nucleophiles and polar aprotic solvents. The rate of this reaction would be dependent on the concentrations of both this compound and the nucleophile. The rate-determining step would be the single, concerted step where the nucleophile attacks the electrophilic carbon atom and the bromide ion leaves simultaneously. msu.eduorgchemboulder.com

S(_N)1 Pathway: A unimolecular S(_N)1 mechanism might occur under conditions that favor the formation of a primary carbocation, such as in the presence of a strong Lewis acid or in a highly polar, protic solvent. However, primary carbocations are inherently unstable, making this pathway less likely than the S(_N)2 pathway. msu.edu If it were to occur, the rate-determining step would be the slow, unimolecular dissociation of the bromide ion to form the carbocation intermediate. msu.eduwikipedia.org

Intramolecular Cyclization: The presence of the acetate group, which can be hydrolyzed to a hydroxyl group, introduces the possibility of intramolecular cyclization. Under basic conditions, the hydroxyl group can act as an internal nucleophile, attacking the carbon bearing the bromine to form a seven-membered cyclic ether, oxepane. The rate of this intramolecular reaction would be influenced by the conformational flexibility of the seven-carbon chain.

A kinetic study on the synthesis of 1,7-dibromoheptane (B124887) from 1,7-heptanediol (B42083) showed that the formation of the intermediate, 7-bromo-1-heptanol, was the slow step in a consecutive reaction. asianpubs.org This suggests that in related systems, the initial substitution at a primary carbon can be the rate-limiting step.

| Reaction Type | Plausible Mechanism | Key Factors Favoring the Pathway | Expected Rate-Determining Step |

| Nucleophilic Substitution | S(_N)2 | Strong, unhindered nucleophile; polar aprotic solvent | Concerted attack of nucleophile and departure of leaving group |

| Nucleophilic Substitution | S(_N)1 | Protic solvent; Lewis acid catalysis (less likely) | Formation of the primary carbocation |

| Intramolecular Cyclization | Intramolecular S(_N)2 | Presence of a nucleophilic hydroxyl group (from ester hydrolysis); appropriate solvent | Intramolecular nucleophilic attack on the C-Br bond |

Quantum Chemical Calculations for Energetic and Structural Insights

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for gaining energetic and structural insights into reaction mechanisms. chemrxiv.org For this compound, these calculations could be employed to:

Determine Ground State Geometries: Optimization of the molecular geometry of the reactants, transition states, intermediates, and products would provide key structural parameters such as bond lengths and angles.

Calculate Reaction Energetics: By calculating the electronic energies of all species along a proposed reaction coordinate, one can determine the activation energies and reaction enthalpies. This information is crucial for predicting the feasibility of a reaction pathway and identifying the rate-determining step. chemrxiv.org

Visualize Transition States: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. For an S(_N)2 reaction of this compound, calculations could visualize the trigonal bipyramidal transition state.

For example, DFT calculations have been used to study the thermodynamic properties of alkane combustion reactions, demonstrating the utility of these methods in predicting reaction enthalpies and Gibbs free energies. chemrxiv.orgchemrxiv.org Similar approaches could be applied to nucleophilic substitution or elimination reactions of this compound.

| Computational Method | Information Gained | Relevance to this compound |

| Density Functional Theory (DFT) | Optimized geometries, transition state structures, activation energies, reaction enthalpies | Elucidating the preferred reaction pathway (e.g., S(_N)2 vs. S(_N)1), understanding the energetics of intramolecular cyclization. |

| Ab initio methods (e.g., MP2, CCSD(T)) | High-accuracy energetic data | Providing benchmark values for DFT calculations and more precise predictions of reaction barriers. |

Theoretical Predictions of Selectivity and Reactivity Trends

Theoretical models can predict how changes in the substrate, nucleophile, or solvent will affect the selectivity and reactivity of this compound.

Substrate Effects: Computational models could explore the effect of substituting the bromine atom with other halogens (chlorine, iodine) on the reaction rate. Generally, for S(_N)2 reactions, the reactivity trend is R-I > R-Br > R-Cl > R-F, which correlates with the C-X bond strength. orgchemboulder.com

Nucleophile Effects: The nature of the nucleophile significantly impacts the reaction. Theoretical calculations can quantify the nucleophilicity of different species towards the this compound substrate.

Solvent Effects: The choice of solvent can dramatically influence reaction rates and mechanisms. Continuum solvation models can be incorporated into quantum chemical calculations to simulate the effect of different solvents on the reaction energetics. Polar protic solvents would be expected to stabilize ions and favor S(_N)1 pathways, while polar aprotic solvents would favor S(_N)2 reactions.

Spectroscopic and Kinetic Studies in Reaction Mechanism Discovery

Experimental techniques are essential to validate theoretical predictions and definitively elucidate reaction mechanisms.

Spectroscopic Monitoring: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the progress of a reaction involving this compound. For instance, the disappearance of the C-Br stretching frequency in the IR spectrum or changes in the chemical shifts of the protons adjacent to the bromine and ester groups in the ¹H NMR spectrum would indicate that a reaction has occurred.

Kinetic Studies: By measuring the reaction rate as a function of reactant concentrations, the rate law for the reaction can be determined. A rate law that is first order in both this compound and the nucleophile would be strong evidence for an S(_N)2 mechanism. crunchchemistry.co.uk Kinetic profiling using techniques like HPLC can provide detailed information about reaction progress over time. nih.gov

For example, a study on the synthesis of 1,7-dibromoheptane utilized gas chromatography to monitor the concentration of reactants, intermediates, and products over time, allowing for the development of a kinetic model. asianpubs.org A similar experimental setup could be designed for reactions of this compound to determine the rate constants and activation energies, providing crucial data for mechanistic elucidation.

| Experimental Technique | Data Obtained | Insight into Reaction Mechanism |

| Nuclear Magnetic Resonance (NMR) | Structural information, reaction progress | Identification of products and intermediates, monitoring reactant consumption. |

| Infrared (IR) Spectroscopy | Functional group analysis | Tracking the disappearance of reactant functional groups (e.g., C-Br) and the appearance of product functional groups. |

| High-Performance Liquid Chromatography (HPLC) | Concentration vs. time data | Determination of reaction rates and orders, leading to the experimental rate law. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components | Analysis of product mixtures and identification of byproducts. |

Advanced Analytical Methodologies for Research on 7 Bromo 1 Heptanol Acetate

High-Resolution Spectroscopic Techniques for Structural Elucidation

The definitive identification and structural elucidation of 7-Bromo-1-heptanol (B124907) acetate (B1210297) rely on a combination of high-resolution spectroscopic methods. Each technique provides unique insights into the molecular framework of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. In a typical analysis, the sample is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to provide a lock signal for the spectrometer.

¹H NMR: The proton NMR spectrum of 7-Bromo-1-heptanol acetate would exhibit distinct signals corresponding to the different proton environments. The methylene (B1212753) protons adjacent to the bromine atom and the ester oxygen would show characteristic downfield shifts.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the acetate group would appear significantly downfield, while the carbon bonded to the bromine atom would also be readily identifiable.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be utilized. The resulting mass spectrum would show the molecular ion peak, and the isotopic pattern of bromine (approximately equal intensity of ⁷⁹Br and ⁸¹Br isotopes) would be a key diagnostic feature.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by a strong absorption band corresponding to the C=O stretch of the ester group and various C-H and C-O stretching and bending vibrations.

| Spectroscopic Data | This compound |

| ¹H NMR (ppm) | ~4.05 (t, 2H, -CH₂-OAc), ~3.40 (t, 2H, -CH₂-Br), ~2.04 (s, 3H, -C(O)CH₃), ~1.85 (m, 2H), ~1.58 (m, 2H), ~1.30-1.45 (m, 4H) |

| ¹³C NMR (ppm) | ~171.1 (C=O), ~64.6 (-CH₂-OAc), ~33.9 (-CH₂-Br), ~32.7, ~28.6, ~28.0, ~25.2, ~21.0 (-C(O)CH₃) |

| High-Resolution MS | [M+H]⁺ calculated for C₉H₁₈BrO₂⁺; Isotopic pattern for Bromine |

| FT-IR (cm⁻¹) | ~2935 (C-H stretch), ~1740 (C=O stretch), ~1235 (C-O stretch) |

Chromatographic Separations and Purity Profiling in Complex Mixtures

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling accurate purity assessment.

Gas Chromatography (GC): GC is a powerful tool for the analysis of volatile compounds like this compound. A capillary column with a non-polar or medium-polarity stationary phase is typically used.

Flame Ionization Detector (FID): GC-FID provides high sensitivity for organic compounds and is suitable for quantitative analysis and purity determination.

Mass Spectrometry Detector (MS): GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification of impurities in a complex mixture.

High-Performance Liquid Chromatography (HPLC): For less volatile impurities or for samples that may decompose at high temperatures, HPLC is the method of choice. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate for the separation. A UV detector can be used if impurities possess a chromophore, or a more universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be employed.

| Chromatographic Method | Typical Parameters for this compound Analysis |

| Gas Chromatography (GC) | Column: DB-5 or equivalent (30 m x 0.25 mm x 0.25 µm), Injector Temp: 250°C, Oven Program: 100°C (1 min), ramp to 280°C at 15°C/min, Detector: FID or MS |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 (4.6 x 150 mm, 5 µm), Mobile Phase: Acetonitrile/Water gradient, Flow Rate: 1.0 mL/min, Detector: RID or ELSD |

Advanced Titrimetric and Spectrophotometric Quantification Methods

For the precise quantification of this compound, titrimetric and spectrophotometric methods can be developed and validated.

Titrimetric Methods: A common approach for quantifying compounds with a covalently bound halogen is through decomposition followed by titration of the resulting halide ion. For this compound, this would involve a two-step process:

Decomposition: The sample is subjected to a decomposition method, such as sodium fusion or Schöniger combustion, to convert the organic bromide into bromide ions (Br⁻).

Argentometric Titration: The resulting bromide ions are then titrated with a standardized solution of silver nitrate (B79036) (AgNO₃) using an appropriate indicator (e.g., potassium chromate) or a potentiometric endpoint detection method.

Spectrophotometric Methods: Quantification can also be achieved by spectrophotometry, often after a chemical reaction that produces a colored product. For the acetate functionality, a common method is the hydroxamic acid test.

Reaction: The ester is reacted with hydroxylamine (B1172632) in an alkaline solution to form a hydroxamic acid.

Color Formation: The resulting hydroxamic acid is then acidified and treated with a solution of iron(III) chloride to form a intensely colored ferric hydroxamate complex.

Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically around 500-540 nm), and the concentration is determined from a calibration curve prepared with standards of known concentration.

| Quantification Method | Principle and Key Steps |

| Titrimetry | 1. Decomposition of this compound to liberate bromide ions. 2. Titration of bromide ions with standardized silver nitrate solution. |

| Spectrophotometry | 1. Reaction of the acetate group with hydroxylamine to form a hydroxamic acid. 2. Formation of a colored complex with iron(III) chloride. 3. Measurement of absorbance and quantification using a calibration curve. |

In-situ Monitoring Techniques for Reaction Progress

Understanding the kinetics and mechanism of reactions involving this compound is facilitated by in-situ monitoring techniques that provide real-time data without the need for sample extraction.

In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy: By using a probe immersed in the reaction vessel, FT-IR spectroscopy can continuously monitor the concentration of reactants, intermediates, and products. For example, in the synthesis of this compound from 7-bromo-1-heptanol and an acetylating agent, one could monitor the decrease in the O-H stretching band of the alcohol and the increase in the C=O stretching band of the ester product. mdpi.comunal.edu.co

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For reactions conducted in an NMR tube, ¹H NMR spectroscopy can provide detailed mechanistic and kinetic information. researchgate.net The progress of a reaction can be followed by integrating the signals corresponding to specific protons of the starting materials and products over time. This technique is particularly useful for identifying transient intermediates. researchgate.net

| In-situ Technique | Application in this compound Research | Key Parameters to Monitor |

| FT-IR Spectroscopy | Monitoring the synthesis of this compound. | Decrease in O-H stretch (~3300 cm⁻¹); Increase in C=O stretch (~1740 cm⁻¹) |

| NMR Spectroscopy | Studying reaction kinetics and identifying intermediates. | Changes in the chemical shifts and integrals of proton signals for reactants and products. |

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches for Synthesis and Transformation

The principles of green chemistry are being actively applied to the synthesis of esters like 7-Bromo-1-heptanol (B124907) acetate (B1210297) to reduce the environmental footprint of chemical manufacturing. rsc.org Research in this area focuses on the use of renewable feedstocks, safer solvents, and waste reduction.

One promising approach is the utilization of bio-based starting materials. While traditional syntheses may rely on petroleum-derived precursors, future methods could involve the conversion of renewable resources into key intermediates for 7-Bromo-1-heptanol acetate production.

The replacement of hazardous solvents is another key aspect of green synthesis. rsc.org Traditional esterification reactions often employ solvents like dichloromethane (B109758) or N,N-dimethylformamide, which have significant environmental and health concerns. rsc.org Researchers are exploring more benign alternatives, such as dimethyl carbonate (DMC), which is considered a greener solvent. A high-throughput screening of solvent-reagent combinations for Steglich-type esterifications identified DMC as a more sustainable option. rsc.org Furthermore, solvent-free reaction conditions are being developed, which not only eliminate solvent waste but can also lead to higher reaction rates and easier product purification. For instance, the synthesis of isoamyl acetate has been optimized under solvent-free conditions using a nano-biocomposite catalyst derived from ball-milled seashells. whiterose.ac.uk

Waste reduction is addressed through the development of atom-economical reactions and the use of recyclable catalysts. For example, the traditional Steglich esterification often uses carbodiimide (B86325) coupling reagents that generate stoichiometric amounts of urea (B33335) byproducts, which can be difficult to remove. rsc.org Alternative, more sustainable coupling reagents and catalytic systems are being investigated to minimize such waste streams. rsc.org

The following table illustrates a comparison of traditional versus greener approaches for ester synthesis, applicable to this compound.

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petrochemical-based | Bio-based, renewable sources |

| Solvents | Dichloromethane, DMF | Dimethyl carbonate, 2-Methyltetrahydrofuran, solvent-free |

| Catalysts/Reagents | Stoichiometric coupling reagents (e.g., DCC) | Catalytic amounts of recyclable catalysts |

| Waste Generation | High (e.g., urea byproducts) | Minimized, atom-economical reactions |

Catalyst Development for Enhanced Selectivity and Efficiency

The development of novel catalysts is central to improving the synthesis of this compound, with a focus on enhancing reaction rates, improving selectivity, and allowing for milder reaction conditions. Research is active in both homogeneous and heterogeneous catalysis.

Heterogeneous catalysts are particularly attractive from a sustainability perspective as they can be easily separated from the reaction mixture and reused. oup.com For Fischer esterification, a common method for producing esters, solid acid catalysts are being developed as alternatives to corrosive mineral acids like sulfuric acid. oup.com Materials such as sulfonic acid-functionalized silica (B1680970) have demonstrated high catalytic activity for the esterification of carboxylic acids with alcohols under flow conditions. oup.com These solid catalysts can be packed into a reactor for continuous production, offering significant advantages in terms of process simplification and catalyst recyclability. oup.com

In the realm of homogeneous catalysis, efforts are focused on developing catalysts that are highly active at low concentrations and can operate under mild conditions. For instance, organocatalysts like 4-(dimethylamino)pyridine (DMAP) and its derivatives are effective in promoting acylation reactions. organic-chemistry.org Research has shown that even very low concentrations of DMAP can efficiently catalyze the acylation of alcohols with anhydrides under solvent-free conditions. organic-chemistry.org Furthermore, the development of metal-free catalytic systems is a significant area of interest to avoid potential metal contamination in the final product. rsc.org For example, a catalyst system based on 2-iodobenzylsulfonamide (IBS) and oxone has been developed for the selective oxidation of alcohols and can be applied to one-pot oxidative esterification reactions at near-room temperature. rsc.org

The table below summarizes different catalytic systems being explored for esterification reactions relevant to the synthesis of this compound.

| Catalyst Type | Example | Advantages |

| Heterogeneous Acid | Sulfonic acid-functionalized silica | Easy separation, reusability, suitable for flow chemistry oup.com |

| Homogeneous Organocatalyst | 4-(Dimethylamino)pyridine (DMAP) | High activity at low concentrations, mild reaction conditions organic-chemistry.org |

| Metal-Free Oxidative | IBS(iii/v)/oxone system | Mild conditions, avoids transition metal catalysts rsc.org |

| Surfactant-type Brønsted Acid | p-Dodecylbenzenesulfonic acid (DBSA) | Enables selective esterification in water organic-chemistry.org |

Chemo-Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative for the synthesis and transformation of this compound. Enzymes operate under mild conditions, are highly selective, and can reduce the need for protecting groups and the generation of byproducts. nih.govresearchgate.net

For the synthesis of the acetate ester, lipases are the most relevant class of enzymes. researchgate.net Lipases can catalyze the esterification of alcohols with high efficiency and selectivity in various reaction media, including organic solvents and solvent-free systems. researchgate.net The use of immobilized lipases is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst, making the process more cost-effective. researchgate.net For example, Candida antarctica lipase (B570770) B (CALB) is a widely used and robust lipase for ester synthesis. nih.gov The enzymatic approach can be applied to the direct acetylation of 7-bromo-1-heptanol using an acetyl donor.

Enzymes can also be employed for the transformation of the bromo-functional group. Halohydrin dehalogenases are a class of enzymes that can catalyze the nucleophilic substitution of the bromide, potentially introducing other functional groups with high stereoselectivity. nih.gov This opens up possibilities for the chemo-enzymatic synthesis of a range of derivatives from this compound. Furthermore, other enzymes could be used for the selective oxidation or reduction of the molecule, expanding its synthetic utility. nih.gov

The following table provides examples of potential enzymatic transformations for this compound.

| Transformation | Enzyme Class | Potential Product |

| Acetylation | Lipase (e.g., CALB) | This compound |

| Dehalogenation (Nucleophilic Substitution) | Halohydrin dehalogenase | 7-substituted-1-heptanol acetate |

| Hydroxylation | Cytochrome P450 monooxygenase | Bromo-heptanediol acetate |

Integration into Automated and High-Throughput Synthetic Platforms

The integration of chemical synthesis into automated and high-throughput platforms is revolutionizing drug discovery and materials science, and these technologies are being increasingly applied to the synthesis of fine chemicals like this compound. Automation offers improved reproducibility, the ability to rapidly screen and optimize reaction conditions, and the potential for on-demand synthesis. nih.gov

Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, is a key enabling technology for automated synthesis. umontreal.canih.gov Flow reactors offer excellent control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and safer handling of hazardous reagents. youtube.com The esterification of 7-bromo-1-heptanol can be readily adapted to a flow process using a packed-bed reactor containing a solid-supported catalyst. oup.comresearchgate.net This allows for continuous production with minimal manual intervention. oup.comresearchgate.net

High-throughput screening platforms can be used to rapidly identify optimal catalysts and reaction conditions for the synthesis of this compound. nih.govyoutube.com By running a large number of experiments in parallel on a small scale, researchers can efficiently explore a wide range of variables, such as different catalysts, solvents, temperatures, and reactant ratios. youtube.com This accelerates the development of more efficient and sustainable synthetic protocols. The data generated from high-throughput screening can also be used to train machine learning algorithms to predict reaction outcomes and guide further optimization. digitellinc.com

The table below outlines the benefits of integrating the synthesis of this compound into automated platforms.

| Technology | Key Advantages |

| Flow Chemistry | Enhanced control over reaction parameters, improved safety, scalability, potential for multi-step synthesis umontreal.canih.govyoutube.com |

| High-Throughput Screening | Rapid optimization of reaction conditions, efficient catalyst screening, data generation for machine learning nih.govyoutube.com |

| Robotic Synthesis Platforms | Increased reproducibility, reduced manual labor, on-demand synthesis nih.gov |

Q & A

Q. Q1. What are the standard methods for synthesizing 7-bromo-1-heptanol acetate, and how can its purity be validated?

Answer:

- Synthesis : The acetate derivative is typically prepared via esterification of 7-bromo-1-heptanol (CAS 10160-24-4) with acetic anhydride under acidic or basic catalysis. For example, describes its use in synthesizing isotopically labeled fatty acids, where bromo-alcohol intermediates are esterified to improve stability .

- Purity Validation :

- GC-MS/HPLC : Quantify purity using gas chromatography-mass spectrometry (GC-MS) or reverse-phase HPLC with UV detection (λ = 210–230 nm).

- NMR : Confirm structural integrity via H NMR (e.g., δ ~4.1 ppm for the acetate methylene group and δ ~2.0 ppm for the acetyl group) .

- Elemental Analysis : Verify bromine content (theoretical Br% = 33.7%) to assess stoichiometric accuracy .

Q. Q2. How do physical properties (e.g., logP, boiling point) influence experimental design?

Answer:

- LogP (2.33) : Indicates moderate lipophilicity, guiding solvent selection (e.g., dichloromethane or THF for reactions) and purification via silica gel chromatography .

- Boiling Point (231.8°C) : Requires vacuum distillation or short-path distillation to prevent thermal decomposition during isolation .

Advanced Synthesis Challenges

Q. Q3. How can researchers mitigate competing side reactions (e.g., elimination or oxidation) during esterification?

Answer:

- Temperature Control : Maintain reaction temperatures below 80°C to suppress β-elimination of HBr, which forms 1-heptene byproducts .

- Inert Atmosphere : Use argon/nitrogen sparging to prevent oxidation of the primary alcohol intermediate .

- Catalyst Screening : Opt for mild bases (e.g., DMAP) over strong acids to minimize acid-catalyzed degradation .

Q. Q4. What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Quenching : Neutralize excess acetic anhydride with saturated NaHCO before extraction to avoid emulsion formation .

- Intermediate Trapping : Use scavengers (e.g., molecular sieves) to remove water and shift equilibrium toward ester formation .

Safety and Handling

Q. Q5. What are critical safety protocols for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and flame-retardant lab coats due to skin/eye irritation risks (GHS H315, H319) .

- Ventilation : Use fume hoods to limit inhalation exposure (H335); monitor airborne concentrations with real-time sensors .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Q. Q6. How should conflicting storage recommendations (e.g., refrigeration vs. argon-charged -20°C) be resolved?

Answer:

- Long-Term Stability : Store under argon at -20°C to prevent hydrolysis or bromine displacement. specifies argon-charged storage, while recommends refrigeration (2–8°C) for short-term use .

- Container Integrity : Use amber glass vials with PTFE-lined caps to avoid moisture ingress .

Analytical and Mechanistic Research

Q. Q7. How can researchers interpret conflicting spectral data (e.g., NMR shifts) for this compound?

Answer:

Q. Q8. What advanced techniques elucidate its role in biochemical pathways (e.g., ubiquitination studies)?

Answer:

- Isotopic Labeling : Use C-labeled acetate to track incorporation into fatty acid derivatives, as described in for metabolic studies .

- Kinetic Profiling : Employ stopped-flow NMR or LC-MS/MS to monitor ester hydrolysis rates in enzymatic assays .

Data Contradictions and Troubleshooting

Q. Q9. How should discrepancies in reported physical properties (e.g., density 1.3 g/cm³ vs. 1.48 refractive index) be addressed?

Answer:

Q. Q10. What factors explain variability in bioactivity data (e.g., PPARγ agonism) across studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.